N-(Diphenylmethyl)-N'-heptan-2-ylthiourea
Description
N-(Diphenylmethyl)-N’-heptan-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a diphenylmethyl group and a heptan-2-yl group attached to the thiourea moiety.
Properties
CAS No. |
62549-26-2 |
|---|---|
Molecular Formula |
C21H28N2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-benzhydryl-3-heptan-2-ylthiourea |
InChI |
InChI=1S/C21H28N2S/c1-3-4-7-12-17(2)22-21(24)23-20(18-13-8-5-9-14-18)19-15-10-6-11-16-19/h5-6,8-11,13-17,20H,3-4,7,12H2,1-2H3,(H2,22,23,24) |
InChI Key |
SDIZVIHMGBXCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-N’-heptan-2-ylthiourea typically involves the reaction of diphenylmethylamine with heptan-2-yl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or chloroform. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(Diphenylmethyl)-N’-heptan-2-ylthiourea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)-N’-heptan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
N-(Diphenylmethyl)-N’-heptan-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Diphenylmethyl)-N’-heptan-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
Diphenylprolinol: A compound with similar structural features but different functional groups.
Diphenylmethylpyrrolidine: Another structurally related compound with a pyrrolidine ring instead of a thiourea moiety.
Uniqueness
N-(Diphenylmethyl)-N’-heptan-2-ylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety allows for versatile chemical reactivity, while the diphenylmethyl and heptan-2-yl groups provide specific steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
